molecular formula C18F39N B1594837 Perfluorotrihexylamine CAS No. 432-08-6

Perfluorotrihexylamine

Cat. No. B1594837
CAS RN: 432-08-6
M. Wt: 971.1 g/mol
InChI Key: HDCGZKPLSIIZAZ-UHFFFAOYSA-N
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Description

Perfluorotrihexylamine (PFTHA) is a fluorinated organic compound with a wide variety of industrial and research applications. It is a colorless liquid with a low vapor pressure and is miscible in most organic solvents. PFTHA is a highly fluorinated amine that is used in a variety of industrial and research applications, including as a surfactant, lubricant, and catalyst. It is also used in the synthesis of other fluorinated compounds and as an intermediate in the production of other fluorinated products.

Scientific Research Applications

  • Vitreous Replacement in Ophthalmology : Perfluorotrihexylamine has been evaluated as a potential vitreous substitute in ophthalmology. It was found to occupy the lower vitreous space in rabbit eyes after vitrectomy or gas compression but gradually dispersed into smaller droplets. In cases of experimental retinal detachment, it provided mechanical retinal tamponade and prevented passage through retinal breaks. However, cellular responses in the vitreous and changes in outer segment disks were observed, which reversed upon removal of perfluorotrihexylamine after two days (Chang et al., 1987).

  • Inhibition of Vasoactive Agents : In a study involving rabbit aortic strips, perfluorotrihexylamine showed an inhibitory effect on the contractile responses induced by vasoactive agents such as norepinephrine, serotonin, and histamine. This inhibition was attributed to the constituents of the perfluorotrihexylamine emulsion, suggesting its potential influence on vascular smooth muscle functionality (Saeed et al., 1987).

  • Optical Probe for Hydrogen Peroxide in Cells : Perfluorotrihexylamine was part of a study on Peroxyfluor-1 (PF1), a new type of optical probe for intracellular imaging of hydrogen peroxide in living cells. PF1 utilizes a boronate deprotection mechanism for detecting H2O2, demonstrating the diverse applications of perfluorotrihexylamine in biochemical research (Chang et al., 2004).

  • Treatment of Intestinal Ischemia : Perfluorotrihexylamine was used in a study for treating intestinal ischemia. It was found that intraluminal oxygenated perfluorotrihexylamine provided significant protection in a rat model of intestinal ischemia, reducing ischemic injury. This application highlights its potential in therapeutic interventions (Oldham et al., 1987).

  • Non-Covalent Interactions Study : A study explored the non-covalent interactions between iodo-perfluorocarbons (like perfluorotrihexylamine) and hydrogen bond acceptors. This research aids in understanding the molecular interactions and properties of perfluorotrihexylamine, contributing to its broader scientific applications (Cabot & Hunter, 2009).

  • pathways, and long-term effects (Lindstrom et al., 2011).
  • Fuel Cell Applications : Perfluorotrihexylamine is part of research into perfluorosulfonic acid membranes developed by Dow Chemical for use in proton-exchange membrane fuel cells. The study outlines performance characteristics of such membranes, suggesting the potential application of perfluorotrihexylamine in energy technologies (Eisman, 1990).

  • Global Environmental Concerns : The Zürich Statement on Per- and Polyfluoroalkyl Substances (PFASs) addresses the global concern over PFASs, including perfluorotrihexylamine. The statement highlights the need for an action plan for the assessment and management of PFASs due to their persistence and potential impact on human and environmental health (Ritscher et al., 2018).

  • Retinal Detachment Surgery : Perfluorohexyloctane, a related compound to perfluorotrihexylamine, was used as a long-term internal tamponade agent in complicated retinal detachment surgery. It was tolerated without obvious signs of damage to the retina or optic disk, demonstrating the potential of perfluorinated compounds in ophthalmological applications (Kirchhof et al., 2002).

  • Environmental Implications of Greenhouse Gases : A study on the environmental implications of perfluorotrihexylamine, a potent greenhouse gas, discussed its potential contribution to global warming. The paper reviewed its physicochemical properties, commercial uses, and potential environmental impacts, emphasizing the need for emission reduction strategies (Tsai, 2017).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F39N/c19-1(20,7(31,32)13(43,44)45)4(25,26)10(37,38)16(52,53)58(17(54,55)11(39,40)5(27,28)2(21,22)8(33,34)14(46,47)48)18(56,57)12(41,42)6(29,30)3(23,24)9(35,36)15(49,50)51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCGZKPLSIIZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(N(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N(C6F13)3, C18F39N
Record name 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059990
Record name Perfluorotrihexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

971.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorotrihexylamine

CAS RN

432-08-6
Record name 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanamine, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorotrihexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
C Rappaport, Y Rensch, M Abbasi, M Kempe… - …, 2002 - Future Science
… The substrata are made by coating perfluorotrihexylamine with collagen type 1. The good multilayer growth of Hep G2 cells also depends on two additional technical innovations. The …
Number of citations: 11 www.future-science.com
RC Bowers, WC Clinton… - Industrial & Engineering …, 1954 - ACS Publications
… alumina, perfluorotrihexylamine and the silicones through Florisil, and the glycerol through Florisil in a dry atmosphere. … Perfluorotrihexylamine caused a relatively high value of us. …
Number of citations: 46 pubs.acs.org
F Schulman, WA Zisman - Journal of Colloid Science, 1952 - Elsevier
The wettability of more than 90 pure liquids on oriented close-packed monolayers of perfluorodecanoic acid adsorbed on platinum, copper, brass, and glass has been studied. …
Number of citations: 124 www.sciencedirect.com
WH Tuminello, GT Dee - Macromolecules, 1994 - ACS Publications
We have directly observed the dissolution behavior of poly (tetrafluoroethylene)(PTFE) in sealed glass tubes placed in aluminum heatingblocks. Both oligomers of PTFE and other …
Number of citations: 39 pubs.acs.org
VG Barabanov, BN Maximov - Journal" Fluorine Notes, 2009 - notes.fluorine1.ru
Chlorofluorocarbons and bromofluorocarbons (chladones and halons) as compounds possessing number of unique properties such as chemical inertness, non-toxicity, fire and …
Number of citations: 3 notes.fluorine1.ru
I Ryu, H Matsubara, C Emnet… - … Reaction Media in …, 2005 - Wiley Online Library
Organic synthesis relies largely on solution phase chemistry. Owing to the safety problems inherent in the use of volatile organic materials, as well as environmental concerns, it has …
Number of citations: 12 onlinelibrary.wiley.com
KR Fisch, L Peale, J Messina, H Gisser - ASLE TRANSACTIONS, 1962 - Taylor & Francis
A variety of compounds was studied to determine their suitability as lubricants in the presence of fuels and oxidizers used in missile systems. The classes of compounds studied were …
Number of citations: 1 www.tandfonline.com
P Beier - 2004 - research-repository.st-andrews.ac …
In Chapter 1 the chemistry of organo-fluorine compounds, methods for phase separation in organic synthesis and the use of enzymes as catalysts for preparative organic synthesis are …
T Rathinavel, S Ammashi… - International Journal of …, 2017 - researchgate.net
Crateva adansonii is a valuable anti-inflammatory plant that belongs to the family Capparacea was screened for its phytocompounds with anti-inflammatory activity. The methanol and …
Number of citations: 6 www.researchgate.net
LP Barthel-Rosa, JA Gladysz - Coordination Chemistry Reviews, 1999 - Elsevier
Fluorous solvents commonly exhibit temperature-dependent miscibilities with organic solvents. Thus, catalysts and reagents that have high affinities for fluorous solvents can be used in …
Number of citations: 283 www.sciencedirect.com

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